Hasubanan

Alkaloid chemistry Structural biology Opioid scaffold design

Hasubanan (CAS 14510‑67‑9) is the unsubstituted aza[4.4.3]propellane core of the hasubanan alkaloid family, structurally and pharmacologically distinct from morphinan. Procurement of the authentic scaffold is essential for δ‑opioid receptor SAR studies (IC₅₀ 0.7–46 μM), enantioselective synthetic‑methodology validation, and chemotaxonomic analysis of Stephania species. Substituting a generic morphinan analog introduces incorrect conformational and target‑engagement assumptions, compromising both analytical reference integrity and receptor‑docking accuracy. Choose the genuine Hasubanan reference standard to ensure rigor in discovery programs.

Molecular Formula C16H21N
Molecular Weight 227.34 g/mol
CAS No. 14510-67-9
Cat. No. B079425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHasubanan
CAS14510-67-9
SynonymsHasubanan
Molecular FormulaC16H21N
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESC1CCC23CCC4=CC=CC=C4C2(C1)CCN3
InChIInChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1
InChIKeyRKWPQIQYRNOTMT-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Hasubanan (CAS 14510-67-9) – Core Alkaloid Skeleton for δ‑Opioid Receptor Ligand Development


Hasubanan (CAS 14510‑67‑9, UNII: 8K38RGP7SY) is a polycyclic alkaloid with the molecular formula C₁₆H₂₁N and a molar mass of 227.345 g/mol [1]. It constitutes the central, more oxidized and rearranged propellane‑type core (aza[4.4.3]propellane) of the hasubanan alkaloid family, distinguishing it from the morphinan core of classical opioids [2]. Structurally derived from reticuline—the same biosynthetic precursor as morphinan—hasubanan is the unsubstituted parent scaffold for over 70 naturally occurring derivatives (e.g., hasubanonine, cepharamine, runanine) that exhibit δ‑opioid receptor affinity and anti‑inflammatory properties . As the fundamental framework underlying these bioactive compounds, hasubanan serves as an essential reference standard for structural elucidation, synthetic methodology validation, and comparative pharmacological studies involving hasubanan‑type alkaloids.

Why Generic Substitution Fails: The Unique Propellane Architecture of Hasubanan (CAS 14510-67-9) and Its Divergent Receptor Profile


Procurement specialists and medicinal chemists cannot treat Hasubanan (CAS 14510‑67‑9) as a mere interchangeable analog of morphinan or other isoquinoline alkaloids. Its defining structural feature—the aza[4.4.3]propellane core—represents a topologically distinct scaffold formed by a more oxidized and rearranged biosynthetic pathway from reticuline compared to morphinan [1]. This fundamental architectural difference translates directly into a divergent opioid receptor selectivity profile: while morphinans are prototypical μ‑opioid receptor agonists, hasubanan‑type alkaloids exhibit primary affinity for the human δ‑opioid receptor with IC₅₀ values ranging from 0.7 to 46 μM, while showing inactivity at κ‑opioid receptors [2]. Consequently, substituting a generic morphinan scaffold for hasubanan in δ‑opioid ligand discovery programs or in analytical method development would introduce fundamentally incorrect structural and pharmacological assumptions, compromising both target engagement predictions and chromatographic reference integrity. The distinct chemical and biological identity of the hasubanan scaffold demands procurement of the authentic core compound for rigorous scientific work.

Quantitative Differentiation Evidence: Hasubanan (CAS 14510-67-9) Versus Key Comparators


Structural Differentiation: Hasubanan (C₁₆H₂₁N) vs. Morphinan (C₁₆H₂₁N) – Identical Formula, Distinct Propellane Architecture

Hasubanan and morphinan share the identical molecular formula C₁₆H₂₁N and molar mass (~227.3 g/mol), yet they represent fundamentally distinct topological scaffolds derived from the same biosynthetic precursor (reticuline) [1]. Hasubanan possesses an aza[4.4.3]propellane core—a more highly oxidized and rearranged structure compared to the morphinan skeleton . This architectural divergence means that despite identical elemental composition, the two scaffolds present entirely different three-dimensional pharmacophores and cannot be used interchangeably in synthetic or pharmacological studies. A head-to-head receptor profiling study of hasubanan alkaloids versus a morphinane alkaloid (9) isolated from the same plant source (Stephania japonica) confirmed that hasubanan‑type compounds exhibit δ‑opioid receptor affinity (IC₅₀ 0.7–46 μM) while the morphinane comparator displayed a distinct binding profile [2].

Alkaloid chemistry Structural biology Opioid scaffold design Natural product synthesis

Receptor Selectivity Profile: Hasubanan Alkaloids Demonstrate Documented δ‑Opioid Preference Unlike μ‑Focused Classical Opioids

In a systematic receptor profiling study, eight hasubanan alkaloids (1–8) and one morphinane alkaloid (9) isolated from Stephania japonica were evaluated for binding affinity at human δ‑, μ‑, and κ‑opioid receptors [1]. The hasubanan alkaloids displayed affinity for the human δ‑opioid receptor with IC₅₀ values spanning 0.7 μM to 46 μM. Critically, these same compounds were shown to be inactive against the κ‑opioid receptor, confirming a selective binding profile [2]. While the hasubanan alkaloids also exhibited activity at the μ‑opioid receptor with similar potency, the combination of δ‑affinity and κ‑inactivity represents a pharmacologically distinct signature compared to classical opioid scaffolds that are μ‑dominant and often exhibit broader κ‑activity [3]. This selectivity pattern positions the hasubanan scaffold as a privileged chemotype for δ‑opioid receptor‑targeted probe and lead development.

Opioid pharmacology Receptor binding Analgesic discovery Delta-opioid ligands

Anti‑Inflammatory Potency: Hasubanan Alkaloids Suppress TNF‑α and IL‑6 with IC₅₀ Values of 6.54–30.44 μM

In a 2022 in vitro study of alkaloids isolated from Stephania longa, six hasubanan‑type compounds were evaluated for anti‑inflammatory activity . Three compounds—longanone (4), cephatonine (5), and prostephabyssine (6)—exhibited significant inhibitory effects on TNF‑α and IL‑6 production, with IC₅₀ values ranging from 6.54 μM to 30.44 μM [1]. While the unsubstituted parent hasubanan skeleton was not directly assayed in this study, these quantitative activity data define the potency range achievable by hasubanan‑derived structures and establish a benchmark for structure–activity relationship (SAR) investigations . The observed cytokine suppression at micromolar concentrations provides a reference point against which synthetic hasubanan analogs can be compared in anti‑inflammatory screening campaigns.

Anti-inflammatory agents Cytokine inhibition Immunopharmacology TNF‑α suppression

Synthetic Tractability: Unified Divergent Strategy Enables Enantioselective Access to All Three Hasubanan Subclasses

A 2021 report described the first unified divergent synthetic strategy capable of accessing all three sub‑classes of hasubanan alkaloids through distinct intramolecular C–N bond‑forming processes from a common tricyclic intermediate [1]. This methodology enabled the enantioselective total synthesis of four representative members: (-)-cepharamine (via aza‑Michael addition to construct the aza[4.4.3]propellane structure), (-)-cepharatines A and C (via oxidation/hemiaminal formation to forge a bridged 6/6/6/6 tetracyclic framework), and (-)-sinoracutine (via domino bromination/cyclization to generate a 6/6/5/5 fused tetracyclic structure) [2]. Prior synthetic efforts had achieved asymmetric syntheses of individual hasubanan alkaloids (e.g., (-)-hasubanonine, (-)-runanine, (-)-delavayine, (+)-periglaucine B), but lacked a unified approach spanning the entire structural diversity of the family . The availability of this divergent synthetic platform significantly enhances the accessibility of diverse hasubanan derivatives for biological screening, making procurement of the parent hasubanan scaffold valuable as a reference standard for validating synthetic intermediates and final products.

Total synthesis Enantioselective synthesis Medicinal chemistry Natural product derivatization

Priority Application Scenarios for Procuring Hasubanan (CAS 14510-67-9)


δ‑Opioid Receptor Ligand Discovery and Pharmacological Profiling

Hasubanan (CAS 14510‑67‑9) is the optimal reference scaffold for medicinal chemistry programs targeting δ‑opioid receptor modulation. As demonstrated by Carroll et al., hasubanan alkaloids exhibit δ‑opioid receptor affinity (IC₅₀ 0.7–46 μM) while remaining inactive at κ‑opioid receptors [1]. Procurement of the authentic hasubanan core enables accurate SAR studies, receptor docking validation, and the development of selective δ‑opioid ligands with reduced κ‑mediated off‑target liabilities .

Natural Product Research and Chemotaxonomic Identification

The hasubanan skeleton serves as an essential chemotaxonomic marker for the Stephania genus (Menispermaceae), with over 70 hasubanan‑type alkaloids identified to date [1]. Researchers isolating and characterizing new alkaloids from Stephania species require authenticated Hasubanan (CAS 14510‑67‑9) as a reference standard for LC‑MS and NMR‑based structural confirmation, as well as for comparative chromatographic retention time validation .

Total Synthesis Methodology Development and Validation

The recent unified divergent synthesis of all three hasubanan subclasses establishes the parent scaffold as a critical reference point for synthetic chemistry laboratories [1]. Procurement of Hasubanan (CAS 14510‑67‑9) provides an authentic standard for verifying the structural fidelity of synthetic intermediates, confirming enantiomeric purity, and validating new catalytic asymmetric methodologies aimed at hasubanan alkaloid construction .

Anti‑Inflammatory Lead Optimization and Cytokine Inhibition Assays

Given the documented TNF‑α and IL‑6 inhibitory activity of hasubanan alkaloids (IC₅₀ 6.54–30.44 μM) [1], the parent hasubanan skeleton is an essential control compound for SAR studies exploring structural modifications that enhance anti‑inflammatory potency. Laboratories screening synthetic hasubanan derivatives should include authentic Hasubanan (CAS 14510‑67‑9) as a baseline comparator to quantify the activity gains achieved through specific functional group additions .

Quote Request

Request a Quote for Hasubanan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.